molecular formula C10H7Cl3O2 B1649861 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 106132-38-1

2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1649861
CAS No.: 106132-38-1
M. Wt: 265.5 g/mol
InChI Key: SKZKQQCTWJRSMY-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C10H7Cl3O2 and a molecular weight of 265.52 g/mol It is characterized by a cyclopropane ring substituted with two chlorine atoms and a 4-chlorophenyl group, along with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of 4-chlorobenzyl chloride with chloroform in the presence of a strong base such as sodium hydroxide, followed by the addition of a carboxylating agent like carbon dioxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the increased volume of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The chlorine atoms on the cyclopropane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes.

Comparison with Similar Compounds

Uniqueness: 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid is unique due to its specific substitution pattern and the presence of both a cyclopropane ring and a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

2,2-dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O2/c11-7-3-1-6(2-4-7)9(8(14)15)5-10(9,12)13/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZKQQCTWJRSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559253
Record name 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106132-38-1
Record name 2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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2,2-Dichloro-1-(4-chlorophenyl)cyclopropane-1-carboxylic acid

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